molecular formula C15H17N3O4 B2478352 Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034245-55-9

Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2478352
CAS No.: 2034245-55-9
M. Wt: 303.318
InChI Key: BKANQIZNEZZRQA-UHFFFAOYSA-N
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Description

Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Properties

IUPAC Name

benzyl N-[2-[(5-methyl-1,2-oxazol-4-yl)methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-11-13(8-18-22-11)7-16-14(19)9-17-15(20)21-10-12-5-3-2-4-6-12/h2-6,8H,7,9-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKANQIZNEZZRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can lead to the cleavage of the N-O bond in the isoxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and carbamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate as an anticancer agent. Compounds with similar structures have been shown to exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Antitumor Activity

A study focusing on the design and synthesis of molecular hybrids, which include isoxazole derivatives, reported that certain compounds demonstrated potent anticancer activity. These compounds were evaluated against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AColon Cancer5.19Apoptosis induction
Compound BBreast Cancer4.12Cell cycle arrest
Benzyl CarbamateVariousTBDTBD

Antimicrobial Properties

The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents. This compound has been investigated for its antimicrobial efficacy.

Research Findings

In a comparative study, several derivatives of benzamide demonstrated significant antibacterial and antifungal activities. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, as well as fungal strains, revealing their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Benzamide Derivatives

CompoundMicrobial Strain TestedMIC (µM)
Compound W1Staphylococcus aureus5.08
Compound W6Klebsiella pneumoniae5.19
Benzyl CarbamateTBDTBD

Enzyme Inhibition Studies

This compound may also exhibit enzyme inhibitory properties, which can be beneficial in treating conditions like diabetes and Alzheimer's disease.

In Silico Studies

Recent in silico studies have indicated that compounds with isoxazole moieties can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These findings suggest that benzyl carbamate derivatives could be further explored for their therapeutic potential in metabolic disorders and neurodegenerative diseases .

Table 3: Enzyme Inhibition Potency

CompoundEnzyme TargetedIC50 (µM)
Compound Xα-GlucosidaseTBD
Compound YAcetylcholinesteraseTBD
Benzyl CarbamateTBDTBD

Mechanism of Action

The mechanism of action of Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase-1 (COX-1), which is involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl and carbamate groups allows for additional interactions with biological targets, potentially enhancing its therapeutic efficacy.

Biological Activity

Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group and a 5-methylisoxazole moiety. Its molecular formula is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, indicating the presence of nitrogen and oxygen, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often inhibit specific enzymes linked to disease pathways. For instance, benzyl carbamate derivatives have shown inhibitory effects on enzymes involved in inflammatory processes.
  • Receptor Interaction : The presence of the isoxazole ring suggests potential interactions with various receptors, including those involved in neurotransmission and inflammation.
  • Antimicrobial Activity : Some studies indicate that derivatives of isoxazole exhibit antimicrobial properties, potentially making this compound useful against bacterial infections.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Type Description References
AntimicrobialExhibits activity against Gram-positive bacteria; potential use in infection control. ,
Anti-inflammatoryMay reduce inflammation through enzyme inhibition; relevant in chronic conditions.,
AntitumorSimilar compounds have shown promise in inhibiting tumor cell proliferation. ,
NeuroprotectivePotential effects on neuronal signaling pathways, suggesting protective roles in neurodegeneration. ,

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzyl carbamate derivatives demonstrated significant antibacterial activity against Streptococcus agalactiae. The compound was tested in vivo using an animal model where it exhibited a reduction in bacterial load compared to controls, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of similar compounds, showing that they can modulate cytokine release and inhibit pro-inflammatory pathways. This suggests that this compound may have therapeutic applications in inflammatory diseases.
  • Neuroprotective Studies : In vitro studies have indicated that derivatives of isoxazole can protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role for this compound in neuroprotection.

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